Trioctadecyl phosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

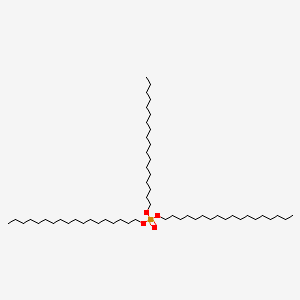

Trioctadecyl phosphate is a chemical compound with the molecular formula C54H111O4P. It is also known as phosphoric acid, trioctadecyl ester. This compound is characterized by its long-chain alkyl groups, which contribute to its unique properties and applications. This compound is a colorless or slightly yellow solid with good thermal stability and lubricating properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Trioctadecyl phosphate is typically synthesized through an esterification reaction between octadecanol (stearyl alcohol) and phosphoric acid. The reaction involves heating the reactants under reflux conditions, often in the presence of a catalyst such as sulfuric acid, to facilitate the esterification process. The reaction can be represented as follows:

3C18H37OH+H3PO4→(C18H37O)3PO+3H2O

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .

Analyse Des Réactions Chimiques

Types of Reactions

Trioctadecyl phosphate can undergo various chemical reactions, including:

Hydrolysis: The ester bonds in this compound can be hydrolyzed in the presence of water, especially under acidic or basic conditions, to yield octadecanol and phosphoric acid.

Oxidation: The long alkyl chains can undergo oxidation reactions, although the phosphate ester group is generally resistant to oxidation.

Substitution: The ester group can participate in substitution reactions with nucleophiles, leading to the formation of different phosphate esters.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

Substitution: Nucleophiles such as alcohols or amines under mild conditions.

Major Products

Hydrolysis: Octadecanol and phosphoric acid.

Oxidation: Oxidized derivatives of the alkyl chains.

Substitution: Various phosphate esters depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Properties and Structure

Trioctadecyl phosphate is characterized by a long hydrophobic alkyl chain, which imparts significant surface-active properties. Its molecular structure consists of three octadecyl groups attached to a phosphate moiety, making it suitable for various applications in chemistry and materials science.

Applications in Material Science

2.1. Surfactant and Emulsifier

TOP is widely used as a surfactant and emulsifier in various formulations. Its ability to reduce surface tension makes it effective in stabilizing emulsions in cosmetics, pharmaceuticals, and food products. The hydrophobic nature of the alkyl chains allows for compatibility with oils, while the phosphate group provides polar characteristics that facilitate interaction with water.

2.2. Lubricants and Additives

In the field of lubrication, TOP serves as an additive in lubricants to enhance performance characteristics such as thermal stability and viscosity. It is particularly beneficial in formulations requiring high-temperature resistance and low volatility. Research indicates that incorporating TOP can improve the lubricating properties of estolide base oils, leading to better performance in mechanical applications .

Biological Applications

3.1. Biocompatibility Studies

Recent studies have investigated the biocompatibility of TOP in biomedical applications. Its non-toxic nature makes it a candidate for use in drug delivery systems and as a coating material for implants. The phosphate group can facilitate interactions with biological molecules, enhancing cellular uptake of therapeutic agents.

3.2. Phosphate Solubilization

This compound has been studied for its role in enhancing phosphorus availability in agricultural settings. It can act as a source of phosphorus for plants, promoting growth and improving crop yields when used in conjunction with phosphate-solubilizing microorganisms like Trichoderma spp. . The application of TOP in soil can lead to increased phosphorus solubilization, benefiting plant health.

Environmental Applications

4.1. Biodegradability Studies

Environmental concerns regarding the persistence of phosphates have led to research on the biodegradability of TOP. Studies indicate that while it exhibits some resistance to degradation, its environmental impact can be mitigated through proper management practices . Understanding its degradation pathways is crucial for assessing its long-term effects on ecosystems.

Data Tables and Case Studies

Mécanisme D'action

The mechanism of action of trioctadecyl phosphate is primarily related to its ability to interact with lipid membranes and other hydrophobic environments. The long alkyl chains allow it to integrate into lipid bilayers, affecting membrane fluidity and stability. In drug delivery systems, this compound can form stable complexes with drugs, enhancing their solubility and bioavailability. The phosphate ester group can also participate in various biochemical pathways, influencing cellular processes .

Comparaison Avec Des Composés Similaires

Trioctadecyl phosphate can be compared with other long-chain phosphate esters, such as:

Tris(tridecyl) phosphate: Similar in structure but with shorter alkyl chains, leading to different physical properties and applications.

Triphenyl phosphate: Contains aromatic groups instead of long alkyl chains, resulting in different chemical reactivity and uses.

Tris(2-ethylhexyl) phosphate: Has branched alkyl chains, affecting its solubility and interaction with other molecules.

The uniqueness of this compound lies in its combination of long alkyl chains and phosphate ester group, providing a balance of hydrophobic and hydrophilic properties that make it suitable for a wide range of applications .

Propriétés

Numéro CAS |

4889-45-6 |

|---|---|

Formule moléculaire |

C54H111O4P |

Poids moléculaire |

855.4 g/mol |

Nom IUPAC |

trioctadecyl phosphate |

InChI |

InChI=1S/C54H111O4P/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-56-59(55,57-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)58-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-54H2,1-3H3 |

Clé InChI |

FDGZUBKNYGBWHI-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCOP(=O)(OCCCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCCCC |

SMILES canonique |

CCCCCCCCCCCCCCCCCCOP(=O)(OCCCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCCCC |

Key on ui other cas no. |

4889-45-6 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.